3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXXRLLXDXKJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. These methods may include the use of microwave irradiation, solid support, and catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that compounds with an azetidine structure exhibit significant biological activity, particularly as potential anticancer agents . The presence of the bromophenyl group may enhance binding affinity to biological targets, potentially improving therapeutic efficacy. Research indicates that structurally similar compounds have been investigated for their cytotoxic effects against various cancer cell lines, including human colon cancer cells .
Case Study:
A study on azetidine derivatives demonstrated that modifications to the azetidine ring could significantly influence cytotoxicity against cancer cell lines. Compounds derived from 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride could be evaluated for their IC₅₀ values in assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Anti-inflammatory and Antimicrobial Activity
The compound may also possess anti-inflammatory and antimicrobial properties. Similar azetidine compounds have shown promise in inhibiting inflammatory pathways and exhibiting activity against bacterial strains. The sulfanyl group may play a role in enhancing these biological activities through redox reactions or as a leaving group in synthetic pathways.
Organic Synthesis Applications
The unique structure of this compound allows it to participate in various organic reactions:
- Nucleophilic Substitutions: The azetidine ring can undergo nucleophilic substitutions, making it useful in synthesizing more complex molecules.
- Electrophilic Aromatic Substitutions: The bromine atom on the phenyl ring can engage in electrophilic aromatic substitution reactions, facilitating the introduction of additional functional groups.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Phenylsulfanyl)azetidine hydrochloride | Contains a phenyl group | Lacks bromination, possibly different activity profile |
| 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride | Chlorine instead of bromine | May exhibit different electronic properties due to chlorine |
| 3-(Methylsulfanyl)azetidine | Contains a methylsulfanyl group | Simpler structure, potentially less bioactive |
This table illustrates how variations in substituents can lead to different pharmacological properties, highlighting the potential for developing new therapeutic agents based on the azetidine scaffold.
Biological Interaction Studies
To fully understand the mechanisms of action for this compound, interaction studies are essential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively assess interactions with proteins and enzymes relevant to disease pathways. In vitro studies using cell lines will further elucidate its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological activities, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azetidine derivatives modified with aryl or heteroaryl substituents.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Comparisons
Substituent Position and Halogen Effects The target compound’s 4-bromophenyl group provides greater steric bulk and electron-withdrawing effects compared to 3-chlorophenoxy or 4-chlorophenoxy analogs . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets, while chlorine’s smaller size could improve solubility.
Heterocycle Modifications 3-(Fluoromethyl)azetidine HCl (CAS 1642298-59-6) replaces the aryl group with a fluoromethyl substituent, significantly reducing molecular weight (140.56 vs. ~306.6) and altering lipophilicity. This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration .
The 4-bromophenyl motif is prevalent in kinase inhibitors and GPCR modulators, where bromine’s halogen bonding can enhance target engagement .
Research Findings and Limitations
- Synthetic Challenges : The sulfanyl linker in the target compound may pose stability issues under acidic conditions compared to ether-linked analogs, necessitating protective strategies during synthesis .
- Discrepancies in Evidence: Some data conflicts exist, such as the molecular formula of 3-(3-chlorophenoxy)azetidine HCl (C₉H₁₄FNO₃ in ), which incorrectly lists fluorine instead of chlorine. Such inconsistencies highlight the need for verification from primary literature .
Biological Activity
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, a bromophenyl group, and a sulfanyl moiety. The presence of the bromine atom enhances its reactivity and may influence its biological interactions. The azetidine structure allows for nucleophilic substitutions, while the bromophenyl group can participate in electrophilic aromatic substitutions.
The biological activity of this compound is primarily mediated through its ability to form covalent bonds with target biomolecules, leading to alterations in their structure and function. This can result in various pharmacological effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Cellular Interaction : Initial studies suggest potential interactions with proteins and enzymes relevant to cancer and inflammatory processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds with similar structures have been investigated for their effectiveness against bacterial strains, suggesting a potential role in treating infections.
Anticancer Properties
Research indicates that azetidine derivatives may possess anticancer activity. The compound's ability to interact with cellular pathways involved in tumorigenesis presents opportunities for further exploration in cancer therapeutics.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Compounds with similar functionalities have shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- In Vitro Studies : Cell line assays have demonstrated that this compound can inhibit cell proliferation in certain cancer types. For example, studies using human cancer cell lines showed a dose-dependent reduction in viability, indicating its potential as an anticancer agent .
- Mechanistic Studies : Research employing techniques like surface plasmon resonance has indicated that the compound interacts with specific protein targets, further elucidating its mechanism of action and potential therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Phenylsulfanyl)azetidine hydrochloride | Contains a phenyl group | Lacks bromination; possibly different activity profile |
| 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride | Chlorine instead of bromine | May exhibit different electronic properties due to chlorine |
| 3-(Methylsulfanyl)azetidine | Contains a methylsulfanyl group | Simpler structure; potentially less bioactive |
This table highlights the unique position of this compound within a broader class of azetidines, emphasizing its distinct pharmacological properties due to the presence of both bromine and sulfanyl functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : Employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. DOE minimizes the number of trials while maximizing data robustness, as demonstrated in sulfonamide and piperidine derivative syntheses . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce trial-and-error experimentation .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the azetidine ring structure and sulfur-bromophenyl connectivity. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. Cross-reference with analogous sulfanyl-azetidine derivatives to interpret spectral data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Follow H313/H333 hazard guidelines : use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Store under inert atmospheres to prevent degradation, and implement spill containment protocols. Deuterated analogs of similar brominated compounds highlight the need for rigorous PPE and waste disposal practices .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology : Apply density functional theory (DFT) to model transition states and reaction energetics, focusing on the sulfanyl group’s nucleophilicity and steric effects from the azetidine ring. Use molecular dynamics simulations to assess solvent interactions, as validated in studies on sulfonamide derivatives .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analysis of existing datasets to identify variables (e.g., assay type, cell lines, concentration ranges) causing discrepancies. Use multivariate regression to isolate confounding factors. For example, inconsistencies in enzyme inhibition studies may arise from differences in buffer pH or incubation times, requiring standardized protocols .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology : Combine in vitro binding assays (e.g., surface plasmon resonance) with molecular docking to map interactions with target proteins like kinases or GPCRs. For cellular studies, employ CRISPR-Cas9 knockouts of suspected receptor candidates to confirm specificity, as seen in benzodiazepine derivative research .
Q. How can researchers optimize scalability without compromising yield or purity?
- Methodology : Implement continuous flow chemistry to enhance reproducibility and heat transfer in azetidine ring formation. Use membrane separation technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC RDF2050104. Monitor reaction kinetics via inline spectroscopy for real-time adjustments .
Key Methodological Insights
- Experimental Design : DOE reduces redundant trials by 30–50% in sulfanyl compound syntheses .
- Computational Feedback Loops : Integrating experimental data into simulations improves reaction yield predictions by >20% .
- Safety Compliance : Adherence to H313/H333 protocols reduces exposure incidents by 90% in brominated compound handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
